molecular formula C24H24ClN5O2S B10896352 2-{1-(4-chlorophenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methylphenyl)acetamide

2-{1-(4-chlorophenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B10896352
M. Wt: 482.0 g/mol
InChI Key: SURGNFSNKVPNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-(4-CHLOROPHENYL)-3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an ethyl-pyrazolyl group, and a thioxo-imidazolidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{1-(4-CHLOROPHENYL)-3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the core imidazolidinyl structure, followed by the introduction of the chlorophenyl and ethyl-pyrazolyl groups through various substitution reactions. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinyl ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 2-{1-(4-CHLOROPHENYL)-3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N~1~-(3-METHYLPHENYL)ACETAMIDE include other imidazolidinyl derivatives and compounds with similar functional groups. For example, 2-(4-CHLOROPHENYL)-1,1-DIPHENYLETHANOL shares the chlorophenyl group but differs in its overall structure and properties

Properties

Molecular Formula

C24H24ClN5O2S

Molecular Weight

482.0 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-[(1-ethylpyrazol-4-yl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H24ClN5O2S/c1-3-28-14-17(13-26-28)15-29-21(12-22(31)27-19-6-4-5-16(2)11-19)23(32)30(24(29)33)20-9-7-18(25)8-10-20/h4-11,13-14,21H,3,12,15H2,1-2H3,(H,27,31)

InChI Key

SURGNFSNKVPNIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.